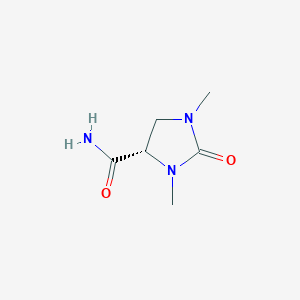
(S)-1,3-dimethyl-2-oxoimidazolidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-1,3-dimethyl-2-oxoimidazolidine-4-carboxamide is a chiral compound with a unique structure that includes an imidazolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1,3-dimethyl-2-oxoimidazolidine-4-carboxamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a suitable amine with a carbonyl compound, followed by cyclization to form the imidazolidine ring. The reaction conditions often require specific temperatures and pH levels to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industry standards.
Chemical Reactions Analysis
Types of Reactions
(S)-1,3-dimethyl-2-oxoimidazolidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The imidazolidine ring allows for substitution reactions, where different substituents can be introduced.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups into the imidazolidine ring.
Scientific Research Applications
(S)-1,3-dimethyl-2-oxoimidazolidine-4-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of (S)-1,3-dimethyl-2-oxoimidazolidine-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Compounds similar to (S)-1,3-dimethyl-2-oxoimidazolidine-4-carboxamide include other imidazolidine derivatives and chiral amides. Examples include:
- ®-1,3-dimethyl-2-oxoimidazolidine-4-carboxamide
- 1,3-dimethyl-2-oxoimidazolidine-4-carboxylic acid
Uniqueness
What sets this compound apart is its specific stereochemistry, which can impart unique biological activities and chemical reactivity. This makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C6H11N3O2 |
|---|---|
Molecular Weight |
157.17 g/mol |
IUPAC Name |
(4S)-1,3-dimethyl-2-oxoimidazolidine-4-carboxamide |
InChI |
InChI=1S/C6H11N3O2/c1-8-3-4(5(7)10)9(2)6(8)11/h4H,3H2,1-2H3,(H2,7,10)/t4-/m0/s1 |
InChI Key |
YGMISBLSYZFWHG-BYPYZUCNSA-N |
Isomeric SMILES |
CN1C[C@H](N(C1=O)C)C(=O)N |
Canonical SMILES |
CN1CC(N(C1=O)C)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



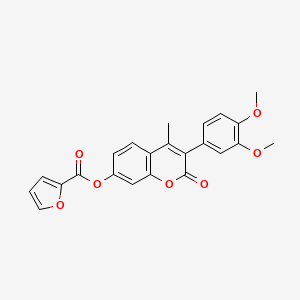


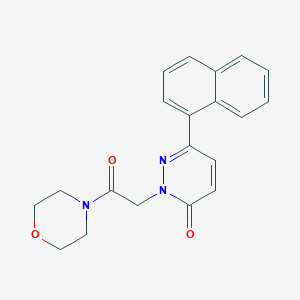
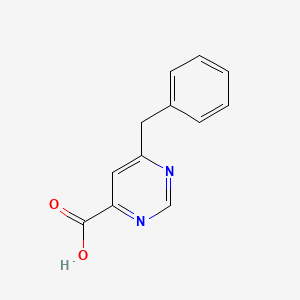
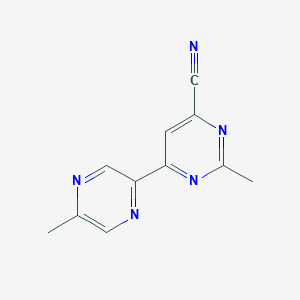
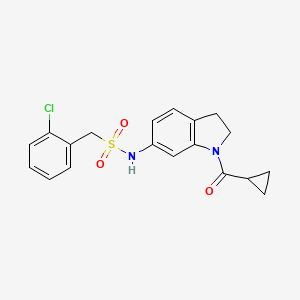
![2-Methyl-1-((1R,2R,3R,5S)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl)butan-1-ol](/img/structure/B14881095.png)


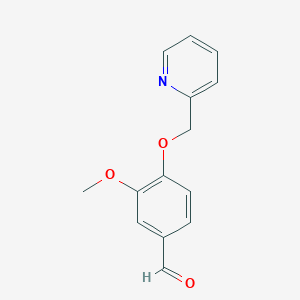
![cis-Methyl 3-aminobicyclo[2.2.2]octane-2-carboxylate hydrochloride](/img/structure/B14881125.png)

